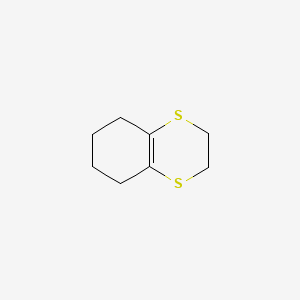

2,3,5,6,7,8-Hexahydro-1,4-benzodithiine

Description

Properties

CAS No. |

23285-17-8 |

|---|---|

Molecular Formula |

C8H12S2 |

Molecular Weight |

172.3 g/mol |

IUPAC Name |

2,3,5,6,7,8-hexahydro-1,4-benzodithiine |

InChI |

InChI=1S/C8H12S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H2 |

InChI Key |

NFFXJWRVMWTWHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)SCCS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: 1,4-Benzodithiins vs. 1,4-Benzoxathiins

The primary distinction between 1,4-benzodithiins and 1,4-benzoxathiins lies in their heteroatom composition:

- 1,4-Benzodithiins (e.g., compounds 7 , 8 , 11 ) contain two sulfur atoms.

- 1,4-Benzoxathiins (e.g., 4a–c ) contain one oxygen and one sulfur atom.

Key Differences:

Hydrogenation State: Hexahydro vs. Dihydro Derivatives

The degree of hydrogenation significantly impacts reactivity and applications:

- 2,3,5,6,7,8-Hexahydro-1,4-benzodithiine: Partial saturation reduces aromaticity, increasing conformational flexibility and solubility in nonpolar solvents.

- 2,3-Dihydro-1,4-benzodithiine (15b) : Contains only two hydrogen atoms in the dithiine ring, retaining partial aromatic character and higher rigidity .

Physicochemical Comparison:

Halogenated Derivatives: Chlorinated Benzodithiins

Chlorination introduces steric and electronic effects:

- 7-Chloro-2-phenyl-1,4-benzodithiin (7) and 5-chloro-2-phenyl-1,4-benzodithiin (8) exhibit increased molecular weight and altered reactivity. Synthesis involves heating at 100°C for 2 hours with NaH/DMF .

Elemental Analysis Data:

| Compound | Formula | C (%) | H (%) | N (%) |

|---|---|---|---|---|

| 7 | C₁₄H₁₀ClN₂S₂ | 62.19* | 3.73* | 10.36* |

| 8 | Not provided | – | – | – |

*Calcd values for 7 : Found C (62.87), H (3.80), N (10.65) .

Comparison with Benzodioxathiepins

Benzodioxathiepins (e.g., Endosulfan derivatives) are structurally distinct but share fused heterocyclic motifs:

- 6,9-Methano-2,4,3-benzodioxathiepin: Contains two oxygen and one sulfur atom, with hexachloro substitution enhancing pesticidal activity .

Structural Contrast:

Preparation Methods

Reaction Mechanism and Conditions

Cyclohexen-1,3-dithiolane undergoes oxidative ring expansion to yield the target compound. The reaction proceeds via the generation of a sulfonium intermediate, facilitated by IBX’s ability to abstract sulfur-bound hydrogen atoms. TEAB enhances reactivity by stabilizing charged intermediates in the polar reaction medium. Key parameters include:

Optimization Insights

-

Catalyst Loading : A 1:1 molar ratio of IBX to TEAB ensures optimal electron transfer without overoxidation.

-

Substrate Scope : The method is generalizable to substituted 1,3-dithiolanes, though steric hindrance in bulkier analogs may reduce yields by 10–15%.

Cyclization of 1,2-Ethanedithiol with α-Haloketones

An alternative route involves the condensation of 1,2-ethanedithiol with α-haloketones or α-haloaldehydes, followed by cyclization to form the dihydro-1,4-dithiin intermediate, which is subsequently reduced or dehydrogenated to the hexahydro derivative.

Synthetic Pathway

-

Formation of Dihydro-1,4-dithiin Intermediate :

-

Reduction to Hexahydro Derivative :

Limitations

-

Oxidation Sensitivity : The dihydro intermediate is prone to overoxidation, necessitating strict anaerobic conditions during hydrogenation.

-

Byproduct Formation : Competing thioether linkages may arise if stoichiometric ratios deviate beyond 1:1.1 (dithiol:haloketone).

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,5,6,7,8-hexahydro-1,4-benzodithiine, and what critical parameters influence yield?

- Answer: The compound is synthesized via cyclization reactions using 4-phenyl-5-arylthio-1,2,3-thiadiazoles as precursors. Key steps include:

- Reacting thiadiazoles with sodium hydride in dimethylformamide (DMF) under inert conditions at 100°C for 2 hours to eliminate nitrogen .

- Purification via recrystallization from ethanol or methanol to obtain white crystalline products.

- Yield optimization depends on stoichiometric ratios of reactants, reaction temperature, and solvent choice (DMF preferred for solubility and reactivity) .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): For structural confirmation of the dithiine ring and substituents (e.g., methoxy or phenyl groups) .

- Elemental Analysis: To verify purity by comparing calculated vs. observed C, H, N, and S percentages (e.g., C: 62.19%, H: 3.73% for C₁₄H₁₀N₂S₂) .

- Melting Point Determination: To assess crystallinity and batch consistency .

Q. How does the compound’s stability impact experimental design?

- Answer: The sulfur-rich structure is sensitive to oxidation and photodegradation. Mitigation strategies include:

- Storing under inert gas (N₂/Ar) and avoiding prolonged light exposure .

- Conducting reactivity studies in anhydrous solvents to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of thiadiazole precursors into 1,4-benzodithiines?

- Answer: The reaction involves nucleophilic attack by arylthio groups on the thiadiazole ring, facilitated by NaH as a base. Nitrogen elimination generates a thiyl radical intermediate, which undergoes intramolecular cyclization to form the dithiine core. Computational studies (DFT) are recommended to map transition states and electron redistribution .

Q. How can electronic properties of 1,4-benzodithiine derivatives be tailored for optoelectronic applications?

- Answer: Substituents (e.g., methoxy or phenyl groups) modulate the bandgap:

- Electron-donating groups (e.g., -OCH₃) reduce the bandgap, enhancing charge mobility in organic semiconductors .

- UV-Vis spectroscopy and cyclic voltammetry quantify HOMO-LUMO gaps, while DFT simulations predict orbital alignment for device integration (e.g., visible-blind OFETs) .

Q. What methodologies resolve contradictions in spectroscopic or synthetic data for this compound?

- Answer:

- Cross-Validation: Compare NMR data with computational predictions (e.g., Gaussian-based chemical shift calculations) .

- Replicate Synthesis: Vary reaction conditions (e.g., temperature, catalyst loading) to identify reproducibility issues .

- Impurity Profiling: Use HPLC-MS to detect side products from incomplete cyclization or oxidation .

Q. What computational tools are recommended for studying 1,4-benzodithiine’s structure-property relationships?

- Answer:

- Density Functional Theory (DFT): Optimize geometries and calculate frontier molecular orbitals .

- Molecular Dynamics (MD): Simulate packing behavior in solid-state for crystallography alignment .

- QSPR Models: Correlate substituent effects with experimental bandgap or solubility data .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.